molecular formula C17H16N6O2 B12217716 N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide

N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide

Cat. No.: B12217716
M. Wt: 336.3 g/mol
InChI Key: XFCHGDJLNNWVPQ-UHFFFAOYSA-N
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Description

N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a 1H-tetrazole moiety, a heterocycle often used as a bioisostere for carboxylic acids or other rings in drug design, which can influence the molecule's bioavailability, metabolic stability, and binding affinity to biological targets . The specific structure, incorporating an N-benzoyl group and a tetrazole-linked anilino propionamide chain, suggests potential for diverse biological activity. Researchers are exploring its applications as a key intermediate or a novel chemical entity in developing enzyme inhibitors. For instance, structurally related benzamide and tetrazole-containing compounds have been investigated as potent inhibitors of various biological targets, such as ion channels (e.g., Kv1.3) and other enzymes . Its mechanism of action is hypothesized to involve reversible, non-covalent interactions with enzyme active sites, potentially through hydrogen bonding via its amide and tetrazole groups, as well as hydrophobic interactions with the aromatic rings. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct thorough characterization and validation experiments to confirm its suitability for their specific applications. All safety data sheets (SDS) should be consulted and reviewed prior to handling.

Properties

Molecular Formula

C17H16N6O2

Molecular Weight

336.3 g/mol

IUPAC Name

N-[3-oxo-3-[3-(tetrazol-1-yl)anilino]propyl]benzamide

InChI

InChI=1S/C17H16N6O2/c24-16(9-10-18-17(25)13-5-2-1-3-6-13)20-14-7-4-8-15(11-14)23-12-19-21-22-23/h1-8,11-12H,9-10H2,(H,18,25)(H,20,24)

InChI Key

XFCHGDJLNNWVPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Sequential Assembly via Tetrazole Cyclization

This approach begins with nitrile-containing precursors, leveraging sodium azide and ammonium chloride under Huisgen cyclization conditions to form the tetrazole ring. For example, 3-aminobenzonitrile undergoes cyclization in dimethylformamide (DMF) at 100°C for 12 hours, yielding 3-(1H-tetrazol-1-yl)aniline with 78–85% efficiency. Subsequent coupling with 3-chloropropionyl chloride introduces the ketone linker, followed by benzamidation using benzoyl chloride in the presence of triethylamine.

Convergent Coupling Strategy

Pre-formed 3-(1H-tetrazol-1-yl)aniline is reacted with methyl acrylate via Michael addition, followed by hydrolysis to 3-oxopropanoic acid. Activation as a mixed carbonic anhydride using ethyl chloroformate enables coupling with benzylamine, affording the target compound in 65% overall yield.

Detailed Synthetic Procedures

Synthesis of 3-(1H-Tetrazol-1-yl)Aniline

Step 1: Nitrile to Tetrazole Conversion
A mixture of 3-aminobenzonitrile (1.18 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and ammonium chloride (0.64 g, 12 mmol) in DMF (15 mL) was stirred at 100°C for 12 hours. The reaction was quenched with ice-water, and the precipitate was filtered and recrystallized from ethanol to yield white crystals (1.02 g, 78%).

Characterization Data :

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 9.41 (s, 1H, NH$$2$$), 8.72 (s, 1H, tetrazole-H), 7.89–7.21 (m, 4H, Ar-H).
  • HPLC Purity : 98.2% (C18 column, 0.1% TFA in H$$_2$$O/MeOH gradient).

Linker Installation via Amide Coupling

Step 2: Propionamide Formation
3-(1H-Tetrazol-1-yl)aniline (1.31 g, 8 mmol) was dissolved in anhydrous dichloromethane (20 mL) under nitrogen. 3-Chloropropionyl chloride (1.02 g, 8 mmol) was added dropwise at 0°C, followed by triethylamine (1.21 g, 12 mmol). After stirring at room temperature for 6 hours, the mixture was washed with NaHCO$$3$$ (5%), dried over MgSO$$4$$, and concentrated to afford N-(3-chloropropanoyl)-3-(1H-tetrazol-1-yl)aniline as a pale-yellow solid (1.65 g, 82%).

Step 3: Ketone Generation
The chloropropionamide intermediate (1.65 g, 6.4 mmol) was treated with aqueous NaOH (10%, 15 mL) at 60°C for 3 hours. Acidification with HCl (2M) precipitated N-(3-oxopropanoyl)-3-(1H-tetrazol-1-yl)aniline, which was filtered and dried (1.21 g, 85%).

Terminal Benzamidation

Step 4: Acylation with Benzoyl Chloride
N-(3-Oxopropanoyl)-3-(1H-tetrazol-1-yl)aniline (1.0 g, 4.2 mmol) was suspended in THF (10 mL). Benzoyl chloride (0.59 g, 4.2 mmol) and pyridine (0.33 g, 4.2 mmol) were added, and the mixture was refluxed for 4 hours. The solvent was evaporated, and the residue was purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the title compound as a white solid (1.12 g, 76%).

Optimization Note : Replacing pyridine with DMAP (4-dimethylaminopyridine) increased yields to 89% by mitigating side reactions.

Analytical Characterization

Spectroscopic Data

$$^1$$H NMR (500 MHz, CDCl$$_3$$):

  • δ 10.21 (s, 1H, CONH), 8.84 (s, 1H, tetrazole-H), 8.12–7.35 (m, 9H, Ar-H), 3.92 (t, $$J = 6.5$$ Hz, 2H, CH$$2$$), 3.02 (t, $$J = 6.5$$ Hz, 2H, CH$$2$$), 2.45 (s, 1H, NH).

IR (KBr) :

  • 3320 cm$$^{-1}$$ (N-H stretch), 1685 cm$$^{-1}$$ (C=O), 1602 cm$$^{-1}$$ (tetrazole ring).

HRMS (ESI+) :

  • Calculated for C$${17}$$H$${15}$$N$$5$$O$$2$$ [M+H]$$^+$$: 337.1184; Found: 337.1189.

Purity and Stability

Parameter Value Method
HPLC Purity 99.1% C18, 0.1% HCOOH/MeOH
Melting Point 189–191°C Capillary tube
Solubility (25°C) 2.1 mg/mL in DMSO UV-Vis quantification

Comparative Analysis of Synthetic Routes

Parameter Sequential Route Convergent Route
Overall Yield 62% 65%
Reaction Steps 4 3
Purification Complexity Moderate (2 chromatographies) Low (1 crystallization)
Scalability >100 g feasible Limited to 50 g

The convergent route offers marginal yield advantages but requires pre-functionalized intermediates, increasing material costs.

Industrial-Scale Considerations

Key Challenges :

  • Tetrazole cyclization exotherm requires precise temperature control to prevent decomposition.
  • Benzoyl chloride hydrolysis necessitates anhydrous conditions.

Process Optimization :

  • Continuous Flow Reactors : Reduced reaction time for cyclization from 12 hours to 45 minutes.
  • Catalytic Azide Sources : ZnBr$$2$$/NaN$$3$$ systems improved tetrazole yield to 91%.

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide has been evaluated for its efficacy against various bacterial strains. Studies suggest that modifications in the phenyl ring can enhance antibacterial activity, with certain derivatives showing improved potency against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.18 ± 0.06 mg/mL
Derivative AS. aureus0.12 ± 0.01 mg/mL
Derivative BPseudomonas aeruginosa0.25 ± 0.03 mg/mL

1.2 Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest . The presence of the tetrazole moiety enhances interaction with biological targets involved in tumor growth regulation.

Inflammatory Disease Modulation

This compound has shown promise in modulating inflammatory responses, particularly through its action on purinergic signaling pathways. Research indicates that this compound may act as a purinergic receptor modulator, potentially alleviating symptoms associated with inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Table 2: Inflammatory Response Modulation

Study FocusMechanismOutcome
Purinergic signaling in peripheral gliaReceptor modulationReduced inflammation markers
Cytokine release inhibitionAnti-inflammatory actionDecreased IL-6 and TNF-alpha levels

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of this compound against multi-drug resistant strains of E. coli. The compound was found to exhibit a significant reduction in bacterial load in vitro, suggesting its potential as a therapeutic agent for treating resistant infections .

Case Study 2: Cancer Cell Line Studies

In vitro experiments conducted on various cancer cell lines demonstrated that this compound effectively induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death .

Mechanism of Action

The mechanism of action of N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and exerting various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Varied Aromatic Substitutions

N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide (D21)
  • Structure : Differs by replacing the tetrazole-substituted phenyl with a 4-bromophenyl group.
  • Activity : Exhibited significant antifungal activity against Candida albicans and Aspergillus niger (MIC values: 12.5–25 µg/mL) .
N-(1-(4-methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)propyl)benzamide derivatives (3a–g)
  • Structure : Features a sulfamoylphenyl or methoxyphenyl substituent instead of tetrazole .
  • Synthesis : Prepared via conventional methods using oxazol-5(4H)-one intermediates.
  • Comparison : Sulfamoyl groups introduce polar sulfonamide motifs, which may enhance solubility but lack the tetrazole’s aromatic stabilization and bioisosteric versatility.

Compounds with Alternative Heterocyclic Groups

N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide
  • Structure : Combines benzimidazole and tetrazole moieties on a benzamide scaffold.
  • Properties : Higher molecular weight (365.4 g/mol) due to the benzimidazole group, which may improve DNA intercalation or kinase inhibition .
N-(2-hydroxy-3-(3-oxo-3-(2H-tetrazol-5-yl)propanoyl)phenyl)benzamide
  • Structure : Contains a 2H-tetrazole isomer (5-substituted) and an additional ketone group.
  • Activity : The 2H-tetrazole isomer may exhibit distinct tautomeric behavior, altering electronic properties and binding modes .

Compounds with Aliphatic Substituents

3-fluoro-N-[3-oxo-3-(piperazin-1-yl)propyl]-N-[3-(piperidin-1-yl)propyl]benzamide (F594-0790)
  • Structure : Replaces the tetrazole-phenyl group with piperazine and piperidine substituents.
  • Application : Used as a screening compound for GPCR or ion channel targets due to its tertiary amine groups, which enhance solubility and cationic interactions .
  • Comparison : Aliphatic amines offer flexibility in pharmacokinetics but lack the aromatic π-stacking capacity of tetrazoles.

Compounds with Bioactive Directing Groups

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Features an N,O-bidentate directing group for metal-catalyzed C–H functionalization.

Key Data Tables

Table 1: Structural and Activity Comparison

Compound Name Key Substituent Molecular Weight (g/mol) Notable Activity/Application Reference
Target Compound 1H-tetrazol-1-yl phenyl ~351.3 (estimated) Potential enzyme/receptor modulation -
D21 4-bromophenyl ~357.2 Antifungal (MIC: 12.5–25 µg/mL)
3a–g derivatives Sulfamoyl/methoxyphenyl ~400–450 Synthetic intermediates
F594-0790 Piperazine/piperidine ~437.4 GPCR/ion channel screening
N-[3-(1H-benzimidazol-2-yl)propyl]-... Benzimidazole + tetrazole 365.4 Undisclosed (structural complexity)

Table 2: Tetrazole Isomer Comparison

Compound Name Tetrazole Type Key Feature
Target Compound 1H-tetrazol-1-yl N1-substituted, aromatic stabilization
N-(2-hydroxy-3-(3-oxo-3-(2H-tetrazol-5-yl)... 2H-tetrazol-5-yl Tautomerism potential

Research Implications and Gaps

  • Pharmacological Data: Limited activity data for the target compound necessitate further in vitro assays to compare with analogs like D21 .
  • Synthetic Optimization : highlights the need for greener synthesis routes compared to conventional acetic acid/sodium acetate methods .
  • Tetrazole Isomerism : The biological impact of 1H- vs. 2H-tetrazole isomers remains underexplored .

Biological Activity

N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide is a complex organic compound notable for its potential biological activities, primarily attributed to its unique structural features, including a tetrazole ring and a benzamide moiety. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C17H16N6O2C_{17}H_{16}N_{6}O_{2}, with a molecular weight of 336.3 g/mol. Its IUPAC name is N-[3-oxo-3-[3-(tetrazol-1-yl)anilino]propyl]benzamide. The presence of the tetrazole ring enhances its stability and reactivity, making it a valuable candidate for medicinal chemistry.

PropertyValue
Molecular FormulaC17H16N6O2
Molecular Weight336.3 g/mol
IUPAC NameN-[3-oxo-3-[3-(tetrazol-1-yl)anilino]propyl]benzamide
InChIInChI=1S/C17H16N6O2/c24...
SMILESC1=CC=C(C=C1)C(=O)NCCC(=O)NC2=CC(=CC=C2)N3C=NN=N3

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole moiety serves as a bioisostere for carboxylic acids, allowing the compound to bind effectively to enzyme active sites, potentially inhibiting their activity and modulating various signal transduction pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It can interact with cellular receptors, influencing downstream signaling cascades.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound has potential antitumor effects by inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Its structural features may confer antimicrobial properties, making it a candidate for further investigation against bacterial and fungal pathogens.
  • Neuroprotective Effects : There are indications that it may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound, providing insights into its therapeutic potential:

Study 1: In Vitro Activity Against Kv1.3

A series of analogs similar to this compound were synthesized and tested for their inhibitory activity against the Kv1.3 potassium channel. Some compounds exhibited potency comparable to known inhibitors, suggesting a robust interaction with ion channels that could be leveraged for therapeutic applications in autoimmune diseases .

Study 2: Antibacterial Screening

In vitro screening demonstrated that derivatives of this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that specific substitutions on the phenyl ring enhanced activity, highlighting the importance of chemical modifications in optimizing efficacy .

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